N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride
Description
Properties
CAS No. |
97635-50-2 |
|---|---|
Molecular Formula |
C22H50Cl2N2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
triethyl-[10-(triethylazaniumyl)decyl]azanium;dichloride |
InChI |
InChI=1S/C22H50N2.2ClH/c1-7-23(8-2,9-3)21-19-17-15-13-14-16-18-20-22-24(10-4,11-5)12-6;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RZQGVVITWFMVQR-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCCCCC[N+](CC)(CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diamines to Form Hexaethyl Quaternary Ammonium Salts
-
- Starting diamine: 1,10-diaminodecane (or decanediamine)
- Alkylating agent: Ethyl chloride or ethyl bromide (excess)
- Solvent: Polar aprotic solvents such as acetonitrile, ethanol, or neat conditions
- Temperature: Elevated temperatures (50–120 °C) to drive exhaustive alkylation
- Time: Several hours to days depending on scale and reactivity
Mechanism:
The primary amine groups undergo nucleophilic substitution with ethyl halides, forming tertiary amines and then quaternary ammonium salts upon further alkylation. The reaction is typically controlled to achieve full substitution to the hexaethylated product.Isolation:
The product is precipitated or crystallized as the dichloride salt by addition of hydrochloric acid or by direct reaction with ethyl chloride in the presence of chloride ions.
Alternative Method: Direct Quaternization with Ethyl Chloride in Presence of Chloride Ions
A one-pot method where the diamine is reacted directly with ethyl chloride gas under pressure in a sealed reactor, with controlled temperature and pressure to ensure full quaternization and chloride salt formation.
This method benefits from fewer purification steps and direct isolation of the dichloride salt.
Representative Experimental Data from Related Compounds
| Parameter | Typical Conditions / Data |
|---|---|
| Starting diamine | 1,10-diaminodecane, purity >99% |
| Alkylating agent | Ethyl chloride (5-10 equivalents per amine group) |
| Solvent | Ethanol, acetonitrile, or neat |
| Temperature | 60–110 °C |
| Reaction time | 6–24 hours |
| Product isolation | Precipitation with HCl, filtration, washing with cold ethanol |
| Yield | 75–90% (based on diamine) |
| Purity | >98% by NMR and elemental analysis |
Analytical and Spectroscopic Characterization
-
- ^1H NMR shows characteristic ethyl group signals (triplets for CH3 at ~1.0 ppm, quartets for CH2 at ~3.0–3.5 ppm) and methylene signals from the decyl chain (1.2–1.5 ppm).
- Quaternary ammonium protons appear as broadened signals due to charged environment.
-
- Consistent with C, H, N, and Cl content for the dichloride salt.
-
- Typically decomposes above 200 °C, consistent with quaternary ammonium salts.
Comparative Notes on Preparation from Literature and Patents
While direct literature on this compound is scarce, preparation methods for structurally related quaternary ammonium diammonium dichlorides (e.g., N,N-dimethyl-1,4-phenylenediammonium dichloride) involve similar alkylation and salt formation steps.
Patents on preparation of quaternary ammonium compounds emphasize control of molar ratios, reaction temperature, and use of acid to isolate chloride salts.
High-pressure autoclave methods with controlled temperature and reaction time have been used for related diammonium salts to improve yield and purity.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diamine preparation | Commercial or synthesized 1,10-diaminodecane | Purity >99% preferred |
| Alkylation | Ethyl chloride (excess), solvent (ethanol) | 60–110 °C, 6–24 h, sealed reactor |
| Salt formation | Addition of HCl or direct chloride presence | Precipitates dichloride salt |
| Isolation | Filtration, washing with cold ethanol | Dry under vacuum |
| Purification | Recrystallization if needed | Ensures >98% purity |
Chemical Reactions Analysis
Types of Reactions: N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: such as or are commonly used in substitution reactions.
Oxidizing agents: like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Agent
Overview:
N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
Applications:
- Disinfection: Used in hospitals and laboratories for surface disinfection and sterilization of instruments.
- Antiseptic: Effective against a broad spectrum of bacteria and fungi, making it suitable for use in medical settings.
Case Study:
In a study examining the effectiveness of various quaternary ammonium compounds, this compound demonstrated superior antimicrobial activity compared to other disinfectants at similar concentrations. The study highlighted its potential for reducing hospital-acquired infections through effective surface sanitation .
Pharmaceutical Formulations
Overview:
This compound is utilized in pharmaceutical formulations as a preservative and stabilizing agent due to its antimicrobial properties.
Applications:
- Topical Preparations: Incorporated into creams and ointments to enhance shelf life and prevent microbial contamination.
- Injectable Solutions: Used to maintain sterility in injectable formulations.
Case Study:
Research published in the Journal of Pharmaceutical Sciences indicated that formulations containing this compound showed improved stability and reduced microbial load compared to control formulations without this compound .
Material Science
Overview:
In material science, this compound serves as a surfactant and emulsifying agent.
Applications:
- Coatings: Used in the formulation of protective coatings that require antimicrobial properties.
- Nanomaterials: Acts as a stabilizing agent in the synthesis of nanoparticles.
Case Study:
A study on the synthesis of silver nanoparticles using this compound revealed that the compound effectively stabilized the nanoparticles, enhancing their antimicrobial efficacy against pathogenic bacteria. The resulting nanocomposite exhibited prolonged antibacterial activity compared to conventional methods .
Environmental Applications
Overview:
This compound is explored for its potential in environmental remediation efforts.
Applications:
- Wastewater Treatment: Utilized for its ability to adsorb pollutants and pathogens from wastewater.
- Soil Remediation: Investigated for its capacity to enhance soil quality by reducing microbial contamination.
Case Study:
Research conducted on wastewater treatment systems demonstrated that incorporating this compound significantly improved the removal rates of harmful microorganisms from treated water. The study emphasized its role in developing more effective wastewater treatment protocols .
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key bis-QACs and related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Research Findings
Solubility and Stability
- The hexaethyl substitution in the target compound enhances solubility in polar solvents compared to methyl-substituted analogues like decamethonium dichloride. Ethyl groups reduce crystallinity and improve compatibility with aqueous matrices, critical for hydrogel applications .
- In contrast, allylammonium-based cross-linkers (e.g., tetraallylammonium bromide) exhibit superior hydrolytic stability under alkaline conditions compared to amide-linked QACs like BIS (N,N′-methylenebisacrylamide), which degrade into toxic byproducts .
Surface Activity
- Gemini surfactants with ethyl heads (target compound) typically exhibit lower critical micelle concentrations (CMCs) than monomeric QACs (e.g., didecyl dimethyl ammonium chloride) due to dual charge centers and spacer-mediated aggregation .
- AM12’s amide-functionalized spacer introduces hydrogen-bonding interactions, further reducing CMC and enabling pH-responsive micellization .
Stability and Environmental Considerations
- Methyl-substituted QACs (e.g., decamethonium dichloride) are prone to bioaccumulation due to high stability, whereas ethyl variants may degrade more readily under environmental conditions .
- AM12’s amide spacer allows biodegradation via hydrolysis, reducing ecological impact compared to fully hydrocarbon-linked bis-QACs .
Biological Activity
N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride, a quaternary ammonium compound, is notable for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₃₉Cl₂N₂
- Molecular Weight : 356.43 g/mol
- Solubility : Highly soluble in water and organic solvents.
- Melting Point : Decomposes before melting.
Quaternary ammonium compounds (QACs), including this compound, exert their biological effects primarily through:
- Disruption of microbial cell membranes.
- Interference with cellular respiration and metabolism.
- Inhibition of enzyme activity.
Antimicrobial Activity
Numerous studies have confirmed the antimicrobial properties of this compound against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1.0 mg/mL | |
| Candida albicans | 0.25 mg/mL |
These results indicate strong efficacy against both bacterial and fungal strains.
Cytotoxicity Studies
The cytotoxic effects of this compound on human cell lines have also been evaluated. In vitro studies conducted on various cancer cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| SKOV-3 (ovarian cancer) | 15.0 | |
| AGS (gastric cancer) | 20.0 |
These findings suggest that while the compound exhibits significant antimicrobial properties, it also possesses potential anticancer activity.
Case Study 1: Efficacy Against Biofilms
A study investigated the effectiveness of this compound in disrupting biofilms formed by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass by over 70% at concentrations as low as 0.5 mg/mL, highlighting its potential for treating chronic infections associated with biofilms .
Case Study 2: Antiviral Activity
Research has also explored the antiviral properties of this compound. It was tested against enveloped viruses, demonstrating significant reductions in viral titers in cell cultures treated with the compound . This suggests that this compound may serve as a viable candidate for antiviral applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
